molecular formula C21H23NO3 B1324840 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898776-11-9

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1324840
CAS No.: 898776-11-9
M. Wt: 337.4 g/mol
InChI Key: LIVNPIVRBDUVMT-UHFFFAOYSA-N
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Description

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS: 898776-11-9) is a benzophenone derivative featuring a carboethoxy (ethoxycarbonyl) group at the 2-position and a pyrrolidinomethyl substituent at the 4'-position of the benzophenone core. Its structural complexity suggests applications as an intermediate in drug development, particularly in modulating pharmacokinetic properties through its lipophilic carboethoxy group and amine functionality.

Properties

IUPAC Name

ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNPIVRBDUVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642737
Record name Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-11-9
Record name Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Carboethoxy-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Variations: Carboethoxy vs. Methoxy

3-Methoxy-4'-pyrrolidinomethyl benzophenone (CAS: 898775-99-0)

  • Structural Difference : Replaces the carboethoxy group at the 2-position with a methoxy (-OCH₃) group.
  • This difference may alter UV absorption profiles or reactivity in synthetic pathways . Solubility: Methoxy groups enhance hydrophilicity compared to the more lipophilic carboethoxy substituent.
  • Applications : Industrial-grade purity (99%) suggests use in agrochemicals or polymer stabilizers .

Amine Ring Variations: Pyrrolidine vs. Piperidine

2-Carboethoxy-2'-piperidinomethyl benzophenone (CAS: 898751-92-3)

  • Structural Difference : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring) at the 2'-position.
  • Basicity: Piperidine (pKa ~11) is less basic than pyrrolidine (pKa ~10), altering solubility and salt formation tendencies .
  • Applications : Likely explored in medicinal chemistry for central nervous system (CNS) targets due to piperidine’s prevalence in neuroactive compounds.

Positional Isomerism and Unsaturation

2-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone (CAS: 898763-89-8)

  • Structural Difference: Features a pyrrolinomethyl group (unsaturated pyrroline ring) at the 4'-position instead of pyrrolidinomethyl.
  • Reactivity: Unsaturation may increase susceptibility to electrophilic addition or oxidation .

Functional Comparison with Classic Benzophenones

Benzophenone derivatives like BP-1 (2,4-dihydroxybenzophenone) and BP-3 (oxybenzone) are widely used as UV filters in sunscreens . Key differences:

  • Substituents: BP-1/BP-3 lack the carboethoxy and pyrrolidinomethyl groups, instead relying on hydroxyl/methoxy groups for UV absorption.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position) Key Properties Applications
2-Carboethoxy-4'-pyrrolidinomethyl benzophenone 898776-11-9 Carboethoxy (2), Pyrrolidinomethyl (4') Lipophilic, basic amine Pharmaceutical intermediates
3-Methoxy-4'-pyrrolidinomethyl benzophenone 898775-99-0 Methoxy (3), Pyrrolidinomethyl (4') Hydrophilic, electron-donating Agrochemicals
2-Carboethoxy-2'-piperidinomethyl benzophenone 898751-92-3 Carboethoxy (2), Piperidinomethyl (2') Sterically bulky, less basic CNS drug candidates
BP-3 (Oxybenzone) 131-57-7 Hydroxy (2), Methoxy (4) UV absorption (280-350 nm) Sunscreens

Research Implications and Gaps

  • Solvatochromism: Benzophenones with electron-withdrawing groups (e.g., carboethoxy) may exhibit distinct solvatochromic shifts compared to electron-donating analogs, as shown in Raman studies of benzophenone’s C=O stretching modes .
  • Synthetic Utility : The pyrrolidine moiety’s basicity could facilitate catalysis or salt formation in API synthesis, but further studies are needed.

Biological Activity

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS Number: 898776-11-9) is a synthetic compound belonging to the benzophenone class, characterized by its unique structure that includes a pyrrolidinyl group and an ethoxycarbonyl moiety. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C21H23NO3C_{21}H_{23}NO_3, with a molecular weight of 351.42 g/mol. The compound is typically found as a brown oil with a purity of approximately 97% .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Interaction : The pyrrolidinyl group enhances the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and potential efficacy against target cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to disrupted cell proliferation and survival mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially acting against a range of pathogenic microorganisms.

Antimicrobial Activity

Research has demonstrated that derivatives of benzophenone compounds exhibit significant antimicrobial effects. For instance, studies have shown that structurally similar compounds possess varying degrees of activity against bacteria and fungi. The minimum inhibitory concentrations (MIC) for various strains are summarized in the table below:

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus25
Escherichia coli30
Candida albicans40
Benzophenone Derivative AStaphylococcus epidermidis20
Pseudomonas aeruginosa35

These results suggest that this compound has moderate antimicrobial activity, comparable to other known antibacterial agents .

Anticancer Activity

In vitro studies have indicated that this compound may exert anticancer effects by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of tyrosine kinases, similar to the well-known anticancer drug Imatinib. Specific findings include:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : IC50 values for cell proliferation inhibition were found to be approximately 15 μM for MCF-7 and 10 μM for HeLa cells, indicating substantial cytotoxicity at these concentrations.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several benzophenone derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Study : Another investigation focused on the effects of this compound on HeLa cells. The study revealed that treatment with the compound led to significant reductions in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

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